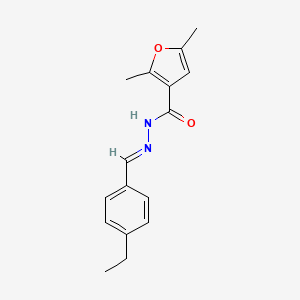
N'-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH functional group, which is formed by the condensation of hydrazine with aldehydes or ketones
Preparation Methods
The synthesis of N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2,5-dimethyl-3-furohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for hydrazones often involve similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and scalability. Catalysts such as acids or bases can be employed to accelerate the reaction rate and improve yield.
Chemical Reactions Analysis
N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazone moiety, forming new compounds.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones, leading to the formation of more complex hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Hydrazone derivatives are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(4-Ethylbenzylidene)-2,5-dimethyl-3-furohydrazide can be compared with other similar hydrazone compounds, such as:
N’-(4-Methylbenzylidene)-2,5-dimethyl-3-furohydrazide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
N’-(4-Chlorobenzylidene)-2,5-dimethyl-3-furohydrazide:
N’-(4-Nitrobenzylidene)-2,5-dimethyl-3-furohydrazide: The presence of a nitro group can enhance its electron-withdrawing properties and affect its chemical behavior.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-4-13-5-7-14(8-6-13)10-17-18-16(19)15-9-11(2)20-12(15)3/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
InChI Key |
BQMXWEAQPIBOJV-LICLKQGHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11676163.png)
![3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11676170.png)
![(2E)-2-{1-[(2-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11676175.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676181.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676187.png)

![{4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11676206.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)

![3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B11676216.png)
![3-(4-methoxyphenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11676228.png)
![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676255.png)

